3-Bromo-N-(2-methoxyethyl)-5-(pyridin-4-yl)benzamide
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Overview
Description
3-Bromo-N-(2-methoxyethyl)-5-(pyridin-4-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromine atom, a methoxyethyl group, and a pyridinyl group attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-methoxyethyl)-5-(pyridin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The bromination of the benzamide is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxyethyl group is introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The final step involves the coupling of the pyridinyl group to the benzamide core, which can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the coupling step.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-methoxyethyl)-5-(pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield 2-methoxyacetaldehyde or 2-methoxyacetic acid, while substitution of the bromine atom can yield various substituted benzamides.
Scientific Research Applications
3-Bromo-N-(2-methoxyethyl)-5-(pyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-methoxyethyl)-5-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinyl group play crucial roles in binding to the active site of the target molecule, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-Bromo-N-(2-methoxyethyl)-5-(pyridin-4-yl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-methoxyethyl)-5-(pyridin-4-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding affinity.
3-Bromo-N-(2-hydroxyethyl)-5-(pyridin-4-yl)benzamide: The hydroxyethyl group can alter the compound’s solubility and reactivity compared to the methoxyethyl group.
3-Bromo-N-(2-methoxyethyl)-5-(pyridin-3-yl)benzamide: The position of the pyridinyl group can influence the compound’s binding properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-(2-methoxyethyl)-5-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-7-6-18-15(19)13-8-12(9-14(16)10-13)11-2-4-17-5-3-11/h2-5,8-10H,6-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUQROKRIGTJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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